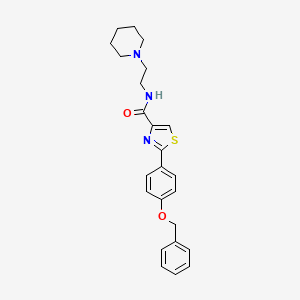
AChE-IN-52
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE-IN-52, also known as compound A6, is an acetylcholinesterase inhibitor. It has shown notable antitumor efficacy, particularly against breast cancer MCF-7 cells. This compound significantly impedes amino acid metabolism and curtails the migration of MCF-7 cells. Furthermore, this compound exerts its anticancer effects by modulating Best1 and HIST1H2BJ .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for AChE-IN-52 involve the radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese (III) acetate. The compounds obtained are characterized by spectroscopic methods . Industrial production methods for this compound are not widely documented, but typically involve similar synthetic routes optimized for large-scale production.
Analyse Chemischer Reaktionen
AChE-IN-52 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
AChE-IN-52 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibition.
Biology: Investigated for its effects on amino acid metabolism and cell migration.
Medicine: Explored for its potential as an anticancer agent, particularly against breast cancer.
Wirkmechanismus
AChE-IN-52 exerts its effects by inhibiting acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
AChE-IN-52 is compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. These compounds also inhibit acetylcholinesterase but differ in their chemical structures and specific mechanisms of action. This compound is unique in its notable antitumor efficacy and its ability to modulate specific molecular targets like Best1 and HIST1H2BJ .
Similar compounds include:
Donepezil: A reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate acetylcholinesterase inhibitor used for the treatment of mild to moderate dementia.
Galantamine: A reversible competitive acetylcholinesterase inhibitor used in the treatment of mild to moderate Alzheimer’s disease.
Eigenschaften
Molekularformel |
C24H27N3O2S |
|---|---|
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
2-(4-phenylmethoxyphenyl)-N-(2-piperidin-1-ylethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C24H27N3O2S/c28-23(25-13-16-27-14-5-2-6-15-27)22-18-30-24(26-22)20-9-11-21(12-10-20)29-17-19-7-3-1-4-8-19/h1,3-4,7-12,18H,2,5-6,13-17H2,(H,25,28) |
InChI-Schlüssel |
VWNUTZGOQPRDAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCNC(=O)C2=CSC(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



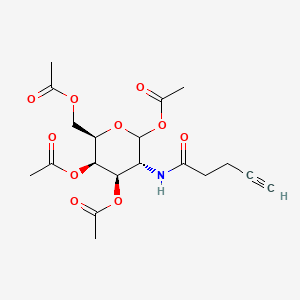
![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)
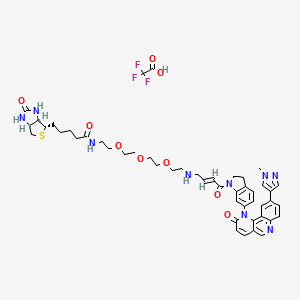
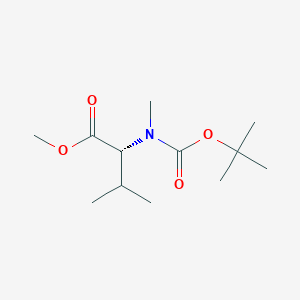
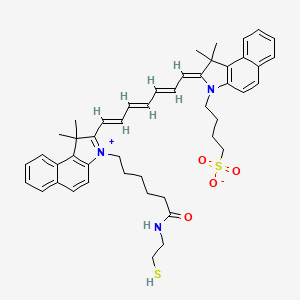
![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)



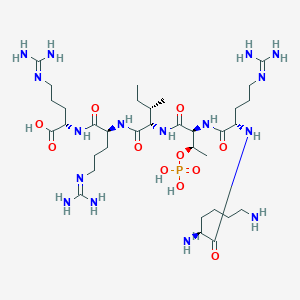
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
